molecular formula C17H22BrClN2O B13340715 N-(2-((4-Bromophenyl)(phenyl)methoxy)ethyl)-N-methylmethanediamine hydrochloride

N-(2-((4-Bromophenyl)(phenyl)methoxy)ethyl)-N-methylmethanediamine hydrochloride

Cat. No.: B13340715
M. Wt: 385.7 g/mol
InChI Key: HOEHLVYIVRPIAP-UHFFFAOYSA-N
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Description

N-(2-((4-Bromophenyl)(phenyl)methoxy)ethyl)-N-methylmethanediamine hydrochloride is a chemical compound with a complex structure that includes a bromophenyl group, a phenyl group, and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-Bromophenyl)(phenyl)methoxy)ethyl)-N-methylmethanediamine hydrochloride typically involves multiple steps. One common method includes the reaction of 4-bromobenzyl chloride with phenol to form 4-bromophenyl phenyl ether. This intermediate is then reacted with ethylene oxide to introduce the ethoxy group. Finally, the resulting compound is treated with N-methylmethanediamine to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like lutidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-Bromophenyl)(phenyl)methoxy)ethyl)-N-methylmethanediamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

N-(2-((4-Bromophenyl)(phenyl)methoxy)ethyl)-N-methylmethanediamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-((4-Bromophenyl)(phenyl)methoxy)ethyl)-N-methylmethanediamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((4-Chlorophenyl)(phenyl)methoxy)ethyl)-N-methylmethanediamine hydrochloride
  • N-(2-((4-Fluorophenyl)(phenyl)methoxy)ethyl)-N-methylmethanediamine hydrochloride
  • N-(2-((4-Methylphenyl)(phenyl)methoxy)ethyl)-N-methylmethanediamine hydrochloride

Uniqueness

N-(2-((4-Bromophenyl)(phenyl)methoxy)ethyl)-N-methylmethanediamine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to certain molecular targets compared to its chloro, fluoro, or methyl analogs .

Properties

Molecular Formula

C17H22BrClN2O

Molecular Weight

385.7 g/mol

IUPAC Name

N'-[2-[(4-bromophenyl)-phenylmethoxy]ethyl]-N'-methylmethanediamine;hydrochloride

InChI

InChI=1S/C17H21BrN2O.ClH/c1-20(13-19)11-12-21-17(14-5-3-2-4-6-14)15-7-9-16(18)10-8-15;/h2-10,17H,11-13,19H2,1H3;1H

InChI Key

HOEHLVYIVRPIAP-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)Br)CN.Cl

Origin of Product

United States

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